molecular formula C18H20BrNO4 B6561755 5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide CAS No. 1091128-97-0

5-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide

Cat. No.: B6561755
CAS No.: 1091128-97-0
M. Wt: 394.3 g/mol
InChI Key: FOYJLOYRRLMMKN-UHFFFAOYSA-N
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Description

This compound is a furan derivative with a carboxamide group at the 2-position and a bromine atom at the 5-position. The carboxamide is further substituted with a methoxyphenyl oxane group .


Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with an oxygen atom. It also has a carboxamide group, which is a common functional group in bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxamide group and the ether in the methoxyphenyl group could enhance solubility in polar solvents .

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with various cellular targets

Mode of Action

The exact mode of action of F5327-0372 is currently unknown due to the lack of specific studies on this compound. It’s known that similar compounds interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of F5327-0372 . .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Brominated compounds, for example, can be hazardous due to the potential for bromine to be released as a harmful gas .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given its complex structure, it could have interesting bioactive properties .

Properties

IUPAC Name

5-bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-22-14-5-3-2-4-13(14)18(8-10-23-11-9-18)12-20-17(21)15-6-7-16(19)24-15/h2-7H,8-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYJLOYRRLMMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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